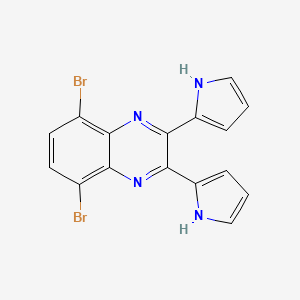

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline

描述

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline is a quinoxaline derivative featuring two 1H-pyrrol-2-yl substituents at the 2,3-positions and bromine atoms at the 5,8-positions. The pyrrole groups contribute to its electron-rich character, while bromine enhances electron-withdrawing effects and reactivity. This compound has been explored for applications in anion sensing, optoelectronics, and polymer synthesis due to its unique electronic and structural properties .

属性

IUPAC Name |

5,8-dibromo-2,3-bis(1H-pyrrol-2-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2N4/c17-9-5-6-10(18)14-13(9)21-15(11-3-1-7-19-11)16(22-14)12-4-2-8-20-12/h1-8,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMUZCARVQHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CN4)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631559 | |

| Record name | 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606126-86-7 | |

| Record name | 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

Bromination: The quinoxaline core is then brominated at the 5 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.

Pyrrole Substitution: The final step involves the introduction of pyrrole rings at the 2 and 3 positions. This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate pyrrole derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for bromination and coupling reactions to enhance efficiency and yield.

化学反应分析

Types of Reactions

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoxaline dioxides.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that 5,8-dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline exhibits notable antitumor properties. The compound's mechanism of action appears to involve modulation of cellular pathways related to proliferation and apoptosis. Studies suggest that it interacts with specific molecular targets within cells, potentially affecting key enzymes and receptors involved in cancer cell growth and survival .

Biological Interactions

The compound's brominated structure enhances its reactivity, allowing it to engage in redox reactions with biological macromolecules. This property is critical for its therapeutic potential, particularly in targeting oxidative stress pathways that are often dysregulated in cancer cells.

Organic Electronics

Electroactive Materials

this compound serves as a precursor for synthesizing conducting polymers. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of pyrrole units contributes to the electrochemical properties necessary for charge transport .

Electrochromic Devices

The compound has been investigated for use in electrochromic devices due to its ability to undergo reversible oxidation and reduction reactions. This property allows it to change color upon electrical stimulation, making it suitable for applications in smart windows and displays .

Case Study 1: Synthesis and Characterization

A study focused on the electrochemical polymerization of this compound revealed that the resulting polymers exhibited significant optical contrast in the near-infrared region. This characteristic is particularly beneficial for applications in electrochromic devices where rapid switching between states is required .

Case Study 2: Biological Evaluation

In vitro studies assessing the biological activity of this compound indicated a dose-dependent inhibition of cancer cell proliferation. The compound's interactions with cellular targets were characterized using various biochemical assays, highlighting its potential as a lead compound in drug development.

作用机制

The mechanism of action of 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

5,8-Dibromo-2,3-diethylquinoxaline (CAS RN: 148231-14-5)

- Structure : Ethyl groups replace pyrrole at 2,3-positions.

- Impact : Ethyl substituents are electron-donating but lack conjugation capabilities, reducing π-orbital overlap compared to pyrrole. Bromine retains electron-withdrawing effects.

5,8-Dibromo-2,3-di(thiophen-2-yl)quinoxaline

- Structure : Thiophene replaces pyrrole.

- Impact : Thiophene’s sulfur atom enhances electron delocalization and stabilizes charge transport. Optical studies show absorption peaks at 493/535 nm and a bandgap of 1.87 eV, suitable for photovoltaic applications .

- Applications: Used in donor-acceptor copolymers for solar cells, achieving a power conversion efficiency (PCE) of 0.95% .

5,8-Dibromo-2,3-diphenylquinoxaline

- Structure : Phenyl groups at 2,3-positions.

- Impact : Phenyl substituents provide rigidity and moderate electron withdrawal. Absorption peaks at 374/539 nm and a bandgap of 1.74 eV .

- Applications : Polymer synthesis for optoelectronics; higher solubility in organic solvents compared to pyrrole derivatives .

Anion Binding and Sensor Performance

2,3-Bis-(1H-pyrrol-2-yl)-quinoxaline (Non-Brominated Analogue)

- Structure : Lacks bromine at 5,8-positions.

- Impact : Pyrrole groups enable fluoride anion binding via hydrogen bonding, with selectivity over other halides. The addition of a nitro group at the 6-position (6-nitro derivative) enhances fluoride affinity by 30% due to increased electron withdrawal .

- Applications : Fluorescence-based anion sensors with colorimetric responses .

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline

Polymer Compatibility and Optoelectronic Performance

Copolymers with this compound

- Properties: Pyrrole’s electron-rich nature facilitates charge transfer in donor-acceptor copolymers. Expected absorption in the visible range (500–600 nm) with tunable bandgaps.

- Challenges : Lower solubility compared to phenyl or thiophene derivatives may complicate processing .

Poly[4,4-dioctyl-cyclopentadiene(2,1-b:3,4-b′)dithiophene-co-2,3-di(phenyl)quinoxaline]

Comparative Data Table

| Compound | Substituents (2,3-) | Key Functional Groups | Bandgap (eV) | Notable Applications |

|---|---|---|---|---|

| Target Compound | 1H-pyrrol-2-yl | Br, pyrrole | ~1.70–1.74* | Anion sensors, optoelectronics |

| 5,8-Dibromo-2,3-diethylquinoxaline | Ethyl | Br | N/A | Synthetic intermediate |

| 5,8-Dibromo-2,3-di(thiophen-2-yl) | Thiophene | Br, S | 1.87 | Photovoltaics (PCE: 0.95%) |

| 5,8-Dibromo-2,3-diphenylquinoxaline | Phenyl | Br | 1.74 | Polymer synthesis, optoelectronics |

| 6-Nitro-2,3-bis-(1H-pyrrol-2-yl) | 1H-pyrrol-2-yl | NO₂ | N/A | Enhanced fluoride sensors |

*Estimated based on analogues in .

生物活性

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline is a heterocyclic compound characterized by a quinoxaline core with bromine substitutions and pyrrole rings. Its unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C16H10Br2N

- CAS Number : 606126-86-7

- Key Features : The presence of bromine atoms enhances the compound's reactivity and biological activity compared to similar compounds with different halogens, such as chlorine or fluorine .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 5.64 - 77.38 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The results suggest that the compound's halogen substituents play a crucial role in its bioactivity, with bromine contributing to enhanced interaction with bacterial targets .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that the compound can inhibit key enzymes involved in cancer cell proliferation and DNA replication.

The proposed mechanism involves the compound's ability to bind to DNA or proteins, thereby disrupting essential biological processes. This interaction may lead to the inhibition of enzymes critical for DNA repair and replication, making it a potential candidate for further development as an anticancer agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The findings highlighted its superior activity against Gram-positive bacteria compared to other derivatives . The study concluded that the compound's structure significantly influences its biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the quinoxaline core and substitution patterns affect the compound's potency. For instance, compounds with multiple halogen substitutions exhibited enhanced antibacterial effects compared to those with single halogen substitutions .

常见问题

Q. What are the established synthetic routes for 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the quinoxaline core. A two-step approach is common:

- Bromination : Direct bromination of 2,3-di(1H-pyrrol-2-yl)quinoxaline using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C) to achieve regioselective substitution at the 5,8-positions .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with pyrrole boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O solvent systems . Yield optimization requires strict control of stoichiometry (e.g., 1:2.2 molar ratio of quinoxaline to brominating agent) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- IR Spectroscopy : Confirm C=N stretching vibrations near 1603 cm⁻¹ and pyrrole N-H stretches at ~3400 cm⁻¹ .

- NMR : ¹H NMR in CDCl₃ reveals aromatic proton patterns (δ 7.72–9.30 ppm for quinoxaline and pyrrole protons). ¹³C NMR distinguishes carbons adjacent to bromine (e.g., ~122–131 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing effects; similar quinoxaline derivatives show π-π stacking distances of 3.4–3.6 Å .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Advanced Research Questions

Q. How do bromine substituents and pyrrole groups influence the compound’s electronic properties and potential applications in optoelectronics?

- Electronic Effects : Bromine’s electron-withdrawing nature lowers the LUMO energy, enhancing electron transport. Pyrrole’s π-conjugation extends absorption into the visible range (λmax ~450 nm) .

- Experimental Validation : Combine cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/Ag⁺) with DFT calculations to correlate structure-property relationships .

Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?

- Catalyst Dynamics : Pd(0)/Pd(II) cycling efficiency varies with solvent polarity. For example, DMF improves stability but may increase side reactions versus THF .

- Steric Effects : Bulkier ligands (e.g., XPhos) reduce yields due to hindered access to the 2,3-pyrrole positions. Use smaller ligands (PPh₃) for optimal results .

Q. How can factorial design optimize reaction parameters for large-scale synthesis?

- Variable Screening : Test temperature (40–100°C), catalyst loading (1–5 mol%), and solvent ratios (THF:H₂O = 3:1 to 1:1) in a 2³ factorial design .

- Response Surface Methodology (RSM) : Identify interactions between variables; e.g., higher temperatures may compensate for low catalyst amounts .

Q. What strategies resolve discrepancies in crystallographic data between computational models and experimental results?

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts vs. π-stacking) to refine force-field parameters in molecular dynamics simulations .

- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) reduces thermal motion artifacts, improving agreement with DFT-predicted bond lengths .

Methodological Frameworks for Data Interpretation

- Theoretical Linkage : Align experimental observations with frontier molecular orbital (FMO) theory to rationalize reactivity trends .

- Contradiction Resolution : Apply abductive reasoning to reconcile conflicting data (e.g., unexpected byproducts may arise from trace moisture in bromination reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。